molecular formula C15H28N2O6 B558473 Boc-D-orn(boc)-OH CAS No. 137524-82-4

Boc-D-orn(boc)-OH

Cat. No.: B558473
CAS No.: 137524-82-4
M. Wt: 332.39 g/mol
InChI Key: RJOJSMIZZYHNQG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-orn(boc)-OH, also known as N-α,N-δ-bis(tert-butoxycarbonyl)-D-ornithine, is a derivative of the non-proteinogenic amino acid ornithine. Its structure features two tert-butoxycarbonyl (Boc) groups protecting the α- and δ-amino groups, leaving the carboxyl group (-COOH) free for chemical reactions. This compound is widely used in peptide synthesis to prevent undesired side reactions and control stereochemistry.

Properties

IUPAC Name

(2R)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection of D-Ornithine

The synthesis begins with D-ornithine, a non-proteinogenic amino acid with α- and δ-amino groups. Selective protection involves:

Step 1: α-Amino Protection
D-Ornithine is dissolved in a biphasic solvent system (e.g., dioxane/water) under basic conditions (pH 9–10) maintained by sodium bicarbonate. Boc anhydride (Boc₂O) is added dropwise at 0–5°C to selectively protect the α-amino group. After stirring for 4–6 hours, the mono-Boc intermediate is isolated via extraction with ethyl acetate and dried under vacuum.

Step 2: δ-Amino Protection
The mono-Boc product is reacted with a second equivalent of Boc₂O in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC), and the di-Boc product is purified via silica gel chromatography.

Table 1: Reaction Conditions for this compound Synthesis

StepReagentSolventTemperatureTimeYield
1Boc₂O (1.2 eq)Dioxane/H₂O0–5°C6 h85%
2Boc₂O (1.1 eq), DMAPDCM25°C12 h78%

One-Pot Double Protection

To streamline synthesis, a one-pot method employs excess Boc₂O (2.5 eq) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 25°C for 24 hours, achieving simultaneous protection of both amino groups. This method reduces purification steps but risks over-reduction of carboxyl groups, requiring careful pH control.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols use continuous flow reactors to enhance reproducibility. D-Ornithine and Boc₂O are pumped through a reactor column packed with immobilized lipase, which catalyzes the protection steps at 40°C. This method achieves 90% conversion with minimal byproducts.

Crystallization and Purification

The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:3 v/v), yielding this compound as a white crystalline solid. Purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Table 2: Characterization Data for this compound

ParameterValueMethod
Melting Point132–134°CDSC
[α]D²⁵-25° (c = 0.5, MeOH)Polarimetry
Molecular FormulaC₁₅H₂₈N₂O₆HRMS
Purity98.5%HPLC

Mechanistic Insights and Side Reactions

Competitive Reactions

  • Overprotection : Excess Boc₂O may esterify the carboxyl group, forming tert-butyl esters. This is mitigated by using stoichiometric Boc₂O and low temperatures.

  • Racemization : Prolonged reaction times in basic media can epimerize the D-configuration. Adding HOBt (1-hydroxybenzotriazole) suppresses racemization.

Comparative Analysis of Methods

Stepwise vs. One-Pot Synthesis

ParameterStepwise MethodOne-Pot Method
Yield78–85%70–75%
Purity>98%92–95%
ScalabilityModerateHigh
Byproduct FormationLowModerate

The stepwise approach is preferred for research-scale synthesis due to higher purity, while one-pot methods suit industrial production.

Applications in Peptide Synthesis

This compound’s dual protection enables its use in solid-phase peptide synthesis (SPPS) for constructing cyclic peptides and branched architectures. For example, it facilitates the synthesis of antimicrobial peptides by allowing selective deprotection of the δ-amino group under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

Boc-D-orn(boc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotection: Removal of Boc groups yields D-ornithine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-D-orn(boc)-OH is primarily utilized as a building block in the synthesis of peptides. Its protective Boc group allows for selective reactions during solid-phase peptide synthesis.

Key Applications :

  • Solid-Phase Synthesis : The compound facilitates the efficient assembly of complex peptide chains by preventing unwanted side reactions at the amino and carboxyl groups .
  • Custom Peptide Libraries : Researchers use this compound to create diverse peptide libraries for screening biological activity and therapeutic potential.

Drug Development

Overview : The unique structure of this compound makes it valuable in the development of peptide-based drugs.

Key Applications :

  • Therapeutic Agents : Its derivatives are explored for potential applications in oncology and immunology, where they can enhance the efficacy of treatments .
  • Targeted Drug Delivery : The compound's ability to form stable conjugates with other biomolecules aids in developing targeted delivery systems for drugs, improving their therapeutic index.

Bioconjugation

Overview : this compound is instrumental in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules.

Key Applications :

  • Diagnostic Agents : It enhances the functionality of diagnostic agents by facilitating their attachment to specific targets, thus improving detection sensitivity .
  • Therapeutic Conjugates : The compound is used to create conjugates that combine therapeutic agents with targeting ligands, optimizing their delivery to diseased tissues.

Neuroscience Research

Overview : In neuroscience, this compound is utilized for studying neuropeptides critical for brain function.

Key Applications :

  • Neuropeptide Studies : The compound aids in synthesizing neuropeptides that play roles in neurotransmission and neuroprotection .
  • Therapeutic Research : Researchers investigate its potential to develop treatments for neurological disorders by modulating neuropeptide activity.

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CasesKey Benefits
Peptide SynthesisSolid-phase synthesis, custom librariesEfficient assembly, diverse screening
Drug DevelopmentTherapeutic agents, targeted delivery systemsEnhanced efficacy, improved therapeutic index
BioconjugationDiagnostic agents, therapeutic conjugatesIncreased sensitivity, optimized delivery
Neuroscience ResearchNeuropeptide synthesis, therapeutic researchInsights into brain function, potential treatments

Case Studies

  • Peptide Therapeutics Development
    • A study demonstrated the use of this compound in synthesizing a novel peptide that showed promising results in inhibiting tumor growth in preclinical models. This highlights its role as a critical building block in therapeutic peptide design .
  • Bioconjugation for Targeted Therapy
    • Research involving this compound led to the development of a bioconjugate that successfully targeted cancer cells while minimizing effects on healthy tissues. This study underscores the compound's utility in enhancing drug delivery systems .
  • Neuropeptide Research
    • Investigations into neuropeptides synthesized using this compound revealed mechanisms underlying pain modulation, suggesting potential pathways for developing analgesics .

Mechanism of Action

The mechanism of action of Boc-D-orn(boc)-OH primarily involves its role as a protecting group. The Boc groups protect the amino and carboxyl groups of D-ornithine during chemical reactions, preventing unwanted side reactions. The protected amino acid can then undergo various chemical transformations, and the Boc groups can be removed under acidic conditions to yield the desired product.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis Efficiency : this compound’s synthesis requires precise control to avoid side reactions, with yields impacted by competing deprotection pathways .
  • Racemization Risks : While Boc groups generally suppress racemization, harsh conditions (e.g., elevated temperatures) can still induce stereochemical inversion .
  • Cost and Availability: this compound is commercially available but more expensive than L-forms or mono-protected variants (e.g., H-D-Orn(Boc)-OH) .

Biological Activity

Boc-D-orn(boc)-OH, a derivative of ornithine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound, or Nδ-Boc-D-ornithine, features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of ornithine. This modification enhances its stability and solubility, making it suitable for various synthetic applications.

Synthesis Overview:

  • Starting Material : The synthesis typically begins with D-ornithine or its derivatives.
  • Protection : The amino group is protected using Boc anhydride under basic conditions.
  • Purification : The product is purified through recrystallization or chromatography methods.

The synthesis of this compound has been documented in various studies, highlighting different methodologies and yields based on the reaction conditions used .

Biological Activity

This compound exhibits several biological activities that are essential for its application in drug development and therapeutic interventions.

1. Antimicrobial Properties

Research indicates that derivatives of ornithine, including this compound, possess antimicrobial activity against various Gram-positive bacteria. For instance, analogs have shown effectiveness comparable to established antibiotics like gramicidin S .

2. Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of bioactive peptides. Its incorporation into peptide sequences can enhance stability and bioactivity. Studies have demonstrated that peptides containing ornithine exhibit improved binding affinities and biological activities .

3. Potential in Drug Delivery

Recent advancements have explored the use of this compound in drug delivery systems, particularly for siRNA delivery. Its ability to form stable complexes with nucleic acids positions it as a promising candidate for non-viral gene therapy applications .

Case Study 1: Synthesis of Bioactive Cyclodepsipeptides

In a study focusing on cyclodepsipeptides, this compound was utilized as a key intermediate. The resulting peptides displayed significant antimicrobial properties, underscoring the importance of ornithine derivatives in developing new antibiotics .

Case Study 2: siRNA Delivery Systems

A clinical evaluation highlighted the use of D-peptide-based lipid formulations incorporating this compound for efficient siRNA delivery. The study reported enhanced cellular uptake and reduced cytotoxicity compared to traditional delivery methods .

Research Findings

Study Findings Implications
Study 1 Demonstrated antimicrobial activity against Gram-positive bacteriaSupports the development of new antibiotic agents
Study 2 Highlighted role in synthesizing bioactive peptidesEnhances peptide stability and efficacy
Study 3 Showed potential for siRNA delivery systemsOpens avenues for gene therapy applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-D-orn(boc)-OH, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via sequential Boc protection of D-ornithine. Critical parameters include pH control during Boc-group introduction (using di-tert-butyl dicarbonate in a basic aqueous solution) and purification via recrystallization or flash chromatography. Yield optimization requires monitoring reaction completion by TLC (Rf ~0.5 in ethyl acetate/hexane) and adjusting stoichiometry to minimize side reactions (e.g., overprotection). Purity is validated by HPLC (C18 column, 90:10 water/acetonitrile) and NMR (δ ~1.4 ppm for Boc tert-butyl groups) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm Boc group presence (δ 1.4 ppm for tert-butyl protons) and backbone structure (δ 3.1–4.3 ppm for α- and side-chain protons).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity; retention time varies with mobile phase gradient (e.g., 0.1% TFA in water/acetonitrile).
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular ion ([M+H]⁺ expected m/z ~365.4). Cross-referencing with literature spectra ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound under different experimental conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or trace moisture. Systematic stability studies should:

  • Test solubility in polar (e.g., DMF, DMSO) vs. nonpolar solvents (e.g., dichloromethane) at 25°C and 4°C.
  • Monitor degradation via accelerated aging experiments (40°C/75% RH for 1–4 weeks) with HPLC tracking.
  • Control moisture by using anhydrous solvents and inert atmospheres. Conflicting data may reflect impurities; repeat experiments with rigorously purified batches .

Q. What experimental design principles minimize racemization during this compound incorporation into peptide chains?

  • Methodological Answer : Racemization risk increases in basic conditions or prolonged coupling times. Mitigation strategies include:

  • Using coupling reagents like HATU or PyBOP (reduces activation time).
  • Maintaining pH < 8 during deprotection and coupling.
  • Monitoring enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) pre- and post-synthesis.
  • Statistical experimental design (e.g., factorial DOE) to optimize temperature, reagent equivalents, and reaction time .

Q. How do steric and electronic effects of the Boc groups influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Boc groups increase steric hindrance, slowing acylation rates. To address this:

  • Use microwave-assisted SPPS to enhance coupling efficiency.
  • Compare kinetic data (e.g., reaction half-life) with less hindered analogs (e.g., Fmoc-protected ornithine).
  • Computational modeling (DFT or MD simulations) predicts electronic effects on transition states. Experimental validation via FT-IR monitoring of carbonyl stretching frequencies (~1680 cm⁻¹ for activated esters) quantifies electronic contributions .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in studies using this compound-derived peptides?

  • Methodological Answer :

  • Perform meta-analysis of published IC₅₀ values, adjusting for variables like cell line heterogeneity or assay protocols (e.g., MTT vs. luminescence).
  • Use multivariate regression to identify confounding factors (e.g., peptide length, solvent composition).
  • Validate outliers via dose-response curves in triplicate, applying Grubbs’ test for significance.
  • Transparent reporting of raw data and normalization methods is critical .

Q. How should researchers design stability-indicating assays for this compound in long-term peptide storage studies?

  • Methodological Answer :

  • Develop forced degradation protocols: expose to UV light (ICH Q1B), oxidative (H₂O₂), and hydrolytic (acid/base) stress.
  • Use LC-MS/MS to identify degradation products (e.g., tert-butyl cleavage or ornithine oxidation).
  • Correlate stability with storage conditions (lyophilized vs. solution, −20°C vs. 4°C) using Arrhenius kinetics for shelf-life prediction .

Experimental Reproducibility

Q. What steps ensure reproducibility in this compound-based peptide synthesis across different laboratories?

  • Methodological Answer :

  • Standardize protocols: Specify equivalents of coupling reagents, reaction times, and deprotection steps (e.g., 20% piperidine in DMF for Fmoc removal).
  • Share raw analytical data (HPLC chromatograms, NMR spectra) in supplementary materials.
  • Cross-validate results via round-robin studies with independent labs, using identical batches of this compound .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high-throughput screening environments?

  • Methodological Answer :

  • Use fume hoods for weighing and synthesis due to dust irritation risks.
  • Implement waste segregation for Boc-group-containing byproducts (tert-butanol is flammable).
  • Train personnel in spill management (neutralize with sodium bicarbonate) and PPE requirements (nitrile gloves, safety goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-orn(boc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-orn(boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.